Trisodium 5,5'-(3-carboxylato-4-oxocyclohexa-2,5-dienylidenemethylene)di(salicylate)
Trisodium 5,5'-(3-carboxylato-4-oxocyclohexa-2,5-dienylidenemethylene)di(salicylate)
Chrome violet CG is an organic sodium salt that is the trisodium salt of 3,3'-[(3-carboxy-4-oxocyclohexa-2,5-dien-1-ylidene)methylene]bis(6-hydroxybenzoic acid). It has a role as a histological dye, a fluorochrome and an insulin-like growth factor receptor 1 antagonist. It contains an aurintricarboxylate.
Brand Name:
Vulcanchem
CAS No.:
13186-45-3
VCID:
VC20995851
InChI:
InChI=1S/C22H14O9.3Na/c23-16-4-1-10(7-13(16)20(26)27)19(11-2-5-17(24)14(8-11)21(28)29)12-3-6-18(25)15(9-12)22(30)31;;;/h1-9,23-24H,(H,26,27)(H,28,29)(H,30,31);;;/q;3*+1/p-3
SMILES:
C1=CC(=C(C=C1C(=C2C=CC(=O)C(=C2)C(=O)[O-])C3=CC(=C(C=C3)O)C(=O)[O-])C(=O)[O-])O.[Na+].[Na+].[Na+]
Molecular Formula:
C22H11Na3O9
Molecular Weight:
488.3 g/mol
Trisodium 5,5'-(3-carboxylato-4-oxocyclohexa-2,5-dienylidenemethylene)di(salicylate)
CAS No.: 13186-45-3
Cat. No.: VC20995851
Molecular Formula: C22H11Na3O9
Molecular Weight: 488.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Chrome violet CG is an organic sodium salt that is the trisodium salt of 3,3'-[(3-carboxy-4-oxocyclohexa-2,5-dien-1-ylidene)methylene]bis(6-hydroxybenzoic acid). It has a role as a histological dye, a fluorochrome and an insulin-like growth factor receptor 1 antagonist. It contains an aurintricarboxylate. |
|---|---|
| CAS No. | 13186-45-3 |
| Molecular Formula | C22H11Na3O9 |
| Molecular Weight | 488.3 g/mol |
| IUPAC Name | trisodium;3-[bis(3-carboxy-4-oxidophenyl)methylidene]-6-oxocyclohexa-1,4-diene-1-carboxylate |
| Standard InChI | InChI=1S/C22H14O9.3Na/c23-16-4-1-10(7-13(16)20(26)27)19(11-2-5-17(24)14(8-11)21(28)29)12-3-6-18(25)15(9-12)22(30)31;;;/h1-9,23-24H,(H,26,27)(H,28,29)(H,30,31);;;/q;3*+1/p-3 |
| Standard InChI Key | XWOVYFGIWQEHHR-UHFFFAOYSA-K |
| Isomeric SMILES | C1=CC(=C(C=C1/C(=C/2\C=CC(=O)C(=C2)C(=O)O)/C3=CC(=C(C=C3)[O-])C(=O)[O-])C(=O)O)[O-].[Na+].[Na+].[Na+] |
| SMILES | C1=CC(=C(C=C1C(=C2C=CC(=O)C(=C2)C(=O)[O-])C3=CC(=C(C=C3)O)C(=O)[O-])C(=O)[O-])O.[Na+].[Na+].[Na+] |
| Canonical SMILES | C1=CC(=C(C=C1C(=C2C=CC(=O)C(=C2)C(=O)[O-])C3=CC(=C(C=C3)[O-])C(=O)O)C(=O)O)[O-].[Na+].[Na+].[Na+] |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator